molecular formula C8H11AsN2O4 B1200797 4-Arsonophenylglycinamide CAS No. 618-25-7

4-Arsonophenylglycinamide

Cat. No.: B1200797
CAS No.: 618-25-7
M. Wt: 274.11 g/mol
InChI Key: UULSDCUWMKTMND-UHFFFAOYSA-N
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Description

4-Arsonophenylglycinamide is an organoarsenic compound historically significant for its early biological characterization by Paul Ehrlich and collaborators, who pioneered studies on arsenicals for therapeutic applications . The compound derives from 4-arsenophenylglycine, a stable arsenobenzene derivative. Key properties include high solubility in water and aqueous alkalis, enabling facile formulation for biological testing. Its reactivity with auric chloride forms a grayish-yellow gold adduct, suggesting strong metal-binding affinity, a feature exploited in early chemotherapeutic research .

Properties

CAS No.

618-25-7

Molecular Formula

C8H11AsN2O4

Molecular Weight

274.11 g/mol

IUPAC Name

[4-[(2-amino-2-oxoethyl)amino]phenyl]arsonic acid

InChI

InChI=1S/C8H11AsN2O4/c10-8(12)5-11-7-3-1-6(2-4-7)9(13,14)15/h1-4,11H,5H2,(H2,10,12)(H2,13,14,15)

InChI Key

UULSDCUWMKTMND-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NCC(=O)N)[As](=O)(O)O

Canonical SMILES

C1=CC(=CC=C1NCC(=O)N)[As](=O)(O)O

Other CAS No.

618-25-7
554-72-3

Origin of Product

United States

Comparison with Similar Compounds

4-Arseno-o-tolylglycine ([p-Arseno-o-tolylglycine])

This derivative of 4-arsenophenylglycine incorporates a methyl group at the ortho position of the phenyl ring. However, its arsenic center retains reactivity with auric chloride, forming stable metal adducts .

N-[4-(Benzyloxy)phenyl]glycinamide (4BG)

A structurally analogous glycinamide derivative, 4BG replaces the arsenic group with a benzyloxy substituent (C15H16N2O2, MW 256.3) . Key differences include:

  • Reactivity : 4BG lacks arsenic, eliminating metal-binding capacity and redox activity associated with arsenicals.
  • Solubility: While 4-arsonophenylglycinamide is water-soluble, 4BG’s benzyloxy group confers hydrophobicity, likely reducing aqueous solubility.
  • Biological Role: 4BG is documented in structural biology (PDB entry 4BG) as a ligand, whereas 4-arsonophenylglycinamide was historically explored for chemotherapeutic applications .

Comparative Data Table

Property 4-Arsonophenylglycinamide 4-Arseno-o-tolylglycine N-[4-(Benzyloxy)phenyl]glycinamide (4BG)
Molecular Formula Estimated: C8H10AsN2O2 C9H12AsN2O2 C15H16N2O2
Molecular Weight ~257 g/mol (estimated) ~285 g/mol 256.3 g/mol
Solubility Water, aqueous alkalis Reduced (due to methyl group) Likely low (hydrophobic substituent)
Key Reactivity Forms Au adducts Forms Au adducts No metal-binding capacity
Biological Use Early chemotherapeutic research Therapeutic derivative Structural biology ligand

Functional Implications

  • Arsenic vs. Benzyloxy Groups: The arsenic moiety in 4-arsonophenylglycinamide enables redox activity and metal interactions, critical for its historical use in targeting pathogens. In contrast, 4BG’s benzyloxy group prioritizes structural interactions, such as binding to protein pockets .
  • Substituent Effects: Methyl groups (in 4-arseno-o-tolylglycine) and benzyloxy groups (in 4BG) modulate solubility and steric interactions, influencing pharmacokinetics and application scope.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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